2-(6-氨基吡啶-3-基)-2-甲基丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

科学研究应用

非天然氨基酸衍生物及其配合物

4′-(对甲苯基)-2,2′:6′,2″-联吡啶的修饰导致了新型非天然氨基酸(如 3-(4-([2,2′:6′,2″-联吡啶]-4′-基)苯基)-2-氨基丙酸)的开发。这些衍生物已被用于合成单核异配钌配合物。这些配合物经过彻底表征并对其光物理性质进行了研究,表明在材料科学和催化领域具有潜在应用 (Ypsilantis 等,2023)。

光二聚化研究

对 2-氨基吡啶进行紫外线照射的研究证明了光二聚体的形成,提供了对这些二聚体独特的化学和物理性质的见解。此类研究有助于理解光反应性化合物,这对于开发新的光动力疗法和材料至关重要 (Taylor & Kan, 1963)。

转化为环状稳定形式

3-氨基-3-乙烯基丙酸向环状稳定形式(如 4-氨基-5-羟基-4,5-二氢呋喃-2-酮盐酸盐)的转化展示了稳定不稳定 α-氨基醛的能力。这一过程对合成化学有影响,为进一步的化学转化提供了稳定的中间体 (Cheung & Shoolingin‐Jordan, 1997)。

抗癌剂合成

2-氨基吡啶的修饰已在合成潜在抗癌剂(包括吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪)中得到探索。此类化合物已在癌症模型中评估了其对细胞增殖和存活的影响,突出了 2-氨基吡啶在药物化学中的作用 (Temple 等,1983)。

属性

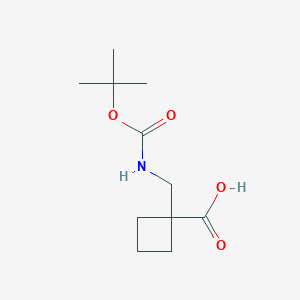

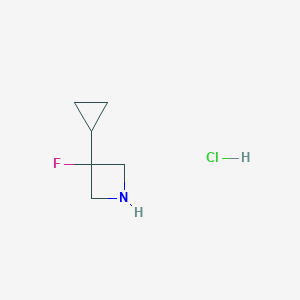

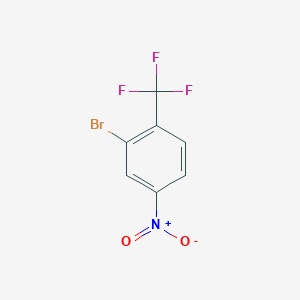

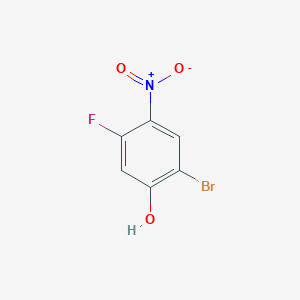

IUPAC Name |

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZNCYMCMYJANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)